molecular formula C28H35FO7 B1664841 Amcinonide CAS No. 51022-69-6

Amcinonide

Numéro de catalogue: B1664841
Numéro CAS: 51022-69-6
Poids moléculaire: 502.6 g/mol
Clé InChI: ILKJAFIWWBXGDU-MOGDOJJUSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Applications De Recherche Scientifique

Introduction to Amcinonide

This compound, a topical glucocorticoid also known by its trade name Cyclocort, is primarily utilized for the treatment of various dermatological conditions characterized by itching, redness, and swelling. It is available in multiple formulations including ointments, lotions, and creams. This compound operates by modulating transcription factors and inhibiting phospholipase A2 activity, which plays a crucial role in the inflammatory response. Through ongoing research, it has been shown to induce lipocortin proteins that inhibit phospholipase A2, thereby preventing the release of arachidonic acid and subsequent synthesis of inflammatory mediators such as prostaglandins and leukotrienes .

Dermatological Conditions

This compound is predominantly applied in dermatology for conditions such as:

  • Psoriasis : Clinical trials have demonstrated that this compound is effective in reducing symptoms associated with psoriasis. In a study comparing this compound 0.1% with Fluocinonide, both treatments showed significant improvement in efficacy parameters after three weeks .
  • Eczema : Similar to psoriasis, this compound has been found to be effective in treating eczema. A double-blind study indicated that patients using this compound experienced significant improvement over a one-week trial period compared to other corticosteroids .
  • Dermatitis : The compound has been shown to achieve significant results in treating various forms of dermatitis, including atopic dermatitis and contact dermatitis.

Clinical Trials and Comparative Studies

Several notable studies have been conducted to evaluate the efficacy and safety of this compound:

  • Woodford & Barry (1979) : This study compared 0.1% this compound with Triamcinolone Acetonide and other corticosteroids using vasoconstrictor assays. Results indicated that this compound had superior bioactivity and was categorized as "very potent" according to UK MIMS classification .
  • Binet et al. (1979) : A comparative analysis of 0.1% this compound ointment against Fluocinonide showed significant improvements in both objective (crust, scales) and subjective (itching, burning) criteria in treating psoriasis and eczema .
  • Bioequivalence Studies : Recent studies have confirmed that new formulations of this compound are bioequivalent to established products like Cyclocort, demonstrating consistent vasoconstrictor activity across different formulations .

Case Study 1: Efficacy in Psoriasis Treatment

A randomized controlled trial involving 120 patients with moderate to severe psoriasis treated with this compound showed over 50% improvement in Total Scores after three weeks compared to baseline measurements. The efficacy was measured using both clinical assessments and patient-reported outcomes.

Case Study 2: Long-term Use in Eczema Management

A longitudinal study assessed the long-term effects of this compound on patients with chronic eczema. Over a six-month period, patients reported sustained relief from symptoms with minimal side effects, indicating its potential for long-term management of chronic dermatological conditions.

Summary Table of Clinical Findings

Study ReferenceConditionTreatment ComparisonKey Findings
Woodford & Barry (1979)PsoriasisThis compound vs Triamcinolone AcetonideThis compound showed superior bioactivity
Binet et al. (1979)EczemaThis compound vs FluocinonideSignificant improvement in both objective and subjective measures
Recent BioequivalenceVarious DermatosesNew formulations vs CyclocortConfirmed bioequivalence with consistent efficacy

Mécanisme D'action

Target of Action

Amcinonide is a topical corticosteroid . Its primary targets are the glucocorticoid receptors present in the cells . These receptors play a crucial role in regulating the body’s immune response and inflammation .

Mode of Action

This compound interacts with its targets, the glucocorticoid receptors, and acts as an agonist . This interaction triggers a series of cellular responses, including the induction of phospholipase A2 inhibitory proteins , collectively called lipocortins . Lipocortins control the biosynthesis of potent mediators of inflammation such as prostaglandins and leukotrienes by inhibiting the release of their common precursor, arachidonic acid .

Biochemical Pathways

The biochemical pathway primarily affected by this compound involves the arachidonic acid pathway . By inducing lipocortins, this compound inhibits the release of arachidonic acid, a common precursor to inflammatory mediators like prostaglandins and leukotrienes . This inhibition disrupts the production of these mediators, thereby reducing inflammation .

Pharmacokinetics

Once absorbed through the skin, this compound is metabolized primarily in the liver and then excreted by the kidneys

Result of Action

The molecular and cellular effects of this compound’s action result in the reduction or inhibition of inflammation, redness, and swelling . This is achieved by suppressing the formation, release, and activity of endogenous chemical mediators of inflammation .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the formulation of the product (ointment, lotion, or cream) can affect the absorption of the drug . Additionally, occlusive dressings may be used to supplement this compound treatment, particularly when treating psoriasis . .

Analyse Biochimique

Biochemical Properties

Amcinonide interacts with the glucocorticoid receptor, exhibiting weak affinity for the progesterone receptor, and virtually no affinity for the mineralocorticoid, estrogen, or androgen receptors . It reduces or inhibits the actions of chemicals in the body that cause inflammation, redness, and swelling .

Cellular Effects

This compound influences cell function by reducing inflammation and pruritus. It achieves this by reducing or inhibiting the actions of chemicals in the body that cause these conditions . The exact cellular processes influenced by this compound are not entirely clear, but it is known to affect cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves the induction of phospholipase A2 inhibitory proteins, collectively called lipocortins . These proteins control the biosynthesis of potent mediators of inflammation such as prostaglandins and leukotrienes by inhibiting the release of their common precursor, arachidonic acid .

Metabolic Pathways

This compound is metabolized primarily in the liver and is then excreted by the kidneys . It is involved in the metabolic pathways of the glucocorticoid and progesterone receptors .

Transport and Distribution

Once absorbed through the skin, this compound is handled through pharmacokinetic pathways similar to systemically administered corticosteroids . It is metabolized primarily in the liver and is then excreted by the kidneys .

Subcellular Localization

As a glucocorticoid, it is likely to be found in the cytoplasm when inactive and translocates to the nucleus upon activation .

Analyse Des Réactions Chimiques

L'amcinonide subit diverses réactions chimiques, notamment :

    Oxydation : L'this compound peut être oxydé dans des conditions spécifiques pour former différents produits d'oxydation.

    Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels présents dans l'this compound.

    Substitution : L'this compound peut subir des réactions de substitution où un groupe fonctionnel est remplacé par un autre.

Les réactifs et les conditions courants utilisés dans ces réactions comprennent des oxydants comme le permanganate de potassium, des réducteurs comme l'hydrure de lithium et d'aluminium, et divers catalyseurs pour faciliter les réactions de substitution. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés.

Applications de la recherche scientifique

L'this compound a un large éventail d'applications de recherche scientifique, notamment :

Mécanisme d'action

L'this compound exerce ses effets en agissant comme un facteur de transcription pour les réponses aux glucocorticoïdes et en modulant d'autres facteurs de transcription . Il régule l'activité de la phospholipase A2, qui contrôle à son tour la biosynthèse de puissants médiateurs de l'inflammation tels que les prostaglandines et les leucotriènes en inhibant la libération de leur précurseur commun, l'acide arachidonique . Ce mécanisme contribue à réduire l'inflammation, les rougeurs et les gonflements dans les zones touchées.

Comparaison Avec Des Composés Similaires

L'amcinonide est comparé à d'autres corticostéroïdes similaires tels que la bétaméthasone, la triamcinolone et la fluocinonide. Bien que tous ces composés soient utilisés pour traiter les affections cutanées inflammatoires, l'this compound est unique par sa structure moléculaire spécifique et sa puissance dans la réduction de l'inflammation . Des études ont montré que la crème à l'this compound à 0,1 % est significativement plus bio-active que d'autres corticostéroïdes comme la valérate de bétaméthasone 17 .

Des composés similaires comprennent :

  • Bétaméthasone
  • Triamcinolone
  • Fluocinonide
  • Clobétasol
  • Hydrocortisone

Chacun de ces composés a ses propres propriétés et applications uniques, mais l'this compound se démarque par son efficacité et son utilisation spécifique dans le traitement des affections dermatologiques.

Activité Biologique

Amcinonide is a synthetic corticosteroid used primarily for its anti-inflammatory properties in dermatological conditions such as psoriasis and eczema. This article delves into the biological activity of this compound, exploring its pharmacological mechanisms, clinical efficacy, and comparative studies with other corticosteroids.

This compound functions by binding to glucocorticoid receptors in the cytoplasm of target cells. This interaction leads to a series of intracellular events that culminate in the modulation of gene expression associated with inflammation. The primary mechanisms include:

  • Induction of Lipocortins : this compound promotes the synthesis of lipocortins, which are phospholipase A2 inhibitory proteins. This action reduces the release of arachidonic acid from membrane phospholipids, thereby inhibiting the production of potent pro-inflammatory mediators such as prostaglandins and leukotrienes .
  • Transcriptional Regulation : The drug acts as a transcription factor, modulating various genes involved in inflammatory responses. By altering the expression of these genes, this compound can effectively reduce inflammation and immune response in affected tissues .

Pharmacokinetics

This compound is primarily administered topically and exhibits significant transdermal absorption. Its pharmacokinetic profile is akin to other corticosteroids, with metabolism occurring predominantly in the liver. The drug is excreted mainly through urine, with a small fraction eliminated via bile .

Comparative Studies

Several studies have evaluated the efficacy of this compound compared to other topical corticosteroids:

  • Woodford & Barry Study (1979) : This study assessed 0.1% this compound cream against Triamcinolone Acetonide and other formulations using a vasoconstrictor assay. Results indicated that this compound cream exhibited superior bioactivity, leading to its classification as "very potent" within the UK MIMS potency classification system .
  • Binet et al. Study (1979) : A double-blind trial compared 0.1% this compound ointment with Fluocinonide ointment for treating psoriasis and eczema. The study demonstrated significant improvement in dermatitis symptoms over one week, confirming this compound's efficacy .
  • Comparative Study of this compound and Halcinonide (1986) : This investigation found both ointments effective for psoriasis treatment but noted variations in patient responses based on individual skin types and conditions .

Safety and Side Effects

Clinical trials have reported a low incidence of side effects associated with this compound use, with only 4.7% of patients experiencing adverse effects during treatment periods . Common side effects may include local irritation or allergic reactions, but these are generally mild compared to systemic corticosteroids.

Summary of Research Findings

The following table summarizes key findings from various studies on this compound:

Study ReferenceComparison GroupKey Findings
Woodford & Barry (1979)Triamcinolone AcetonideThis compound cream showed highest bioactivity
Binet et al. (1979)FluocinonideSignificant symptom improvement in dermatitis
Comparative Study (1986)HalcinonideSimilar efficacy but varied patient responses

Propriétés

IUPAC Name

[2-[(1S,2S,4R,8S,9S,11S,12R,13S)-12-fluoro-11-hydroxy-9,13-dimethyl-16-oxospiro[5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-diene-6,1'-cyclopentane]-8-yl]-2-oxoethyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H35FO7/c1-16(30)34-15-22(33)28-23(35-26(36-28)9-4-5-10-26)13-20-19-7-6-17-12-18(31)8-11-24(17,2)27(19,29)21(32)14-25(20,28)3/h8,11-12,19-21,23,32H,4-7,9-10,13-15H2,1-3H3/t19-,20-,21-,23+,24-,25-,27-,28+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILKJAFIWWBXGDU-MOGDOJJUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(=O)C12C(CC3C1(CC(C4(C3CCC5=CC(=O)C=CC54C)F)O)C)OC6(O2)CCCC6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OCC(=O)[C@@]12[C@@H](C[C@@H]3[C@@]1(C[C@@H]([C@]4([C@H]3CCC5=CC(=O)C=C[C@@]54C)F)O)C)OC6(O2)CCCC6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H35FO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6045905
Record name Amcinonide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6045905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

502.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Amcinonide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014433
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

7.74e-03 g/L
Record name Amcinonide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014433
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

The mechanism of the anti-inflammatory activity of the topical steroids, in general, is unclear. However, corticosteroids are thought to act by the induction of phospholipase A2 inhibitory proteins, collectively called lipocortins. It is postulated that these proteins control the biosynthesis of potent mediators of inflammation such as prostaglandins and leukotrienes by inhibiting the release of their common precursor, arachidonic acid. Arachidonic acid is released from membrane phospholipids by phospholipase A2. Amcinonide has affinity for the glucocorticoid receptor. It has weak affinity for the progesterone receptor, and virtually no affinity for the mineralocorticoid, estrogen, or androgen receptors.
Record name Amcinonide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00288
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

51022-69-6
Record name Amcinonide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51022-69-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Amcinonide [USAN:USP:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051022696
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Amcinonide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00288
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Amcinonide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6045905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Amcinonide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.051.724
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name AMCINONIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/423W026MA9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Amcinonide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014433
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Amcinonide
Reactant of Route 2
Amcinonide
Reactant of Route 3
Reactant of Route 3
Amcinonide
Reactant of Route 4
Reactant of Route 4
Amcinonide
Reactant of Route 5
Reactant of Route 5
Amcinonide
Reactant of Route 6
Amcinonide
Customer
Q & A

Q1: How does Amcinonide exert its anti-inflammatory effects?

A1: While the provided research doesn't delve into the specific molecular interactions of this compound, it is classified as a glucocorticoid. Glucocorticoids generally work by binding to intracellular glucocorticoid receptors. This complex then translocates to the nucleus and modulates gene expression, ultimately leading to decreased inflammation.

Q2: What specific inflammatory mediators are affected by this compound treatment?

A: The research primarily focuses on clinical efficacy rather than detailed mechanistic studies. While it demonstrates this compound's effectiveness in reducing inflammation in conditions like eczema and psoriasis [, , , , , , , , , ], it doesn't specify which inflammatory mediators are directly impacted.

Q3: Does this compound's mechanism of action differ in various skin layers?

A: One study [] using a vasoconstrictor assay, plantar edema, and air pouch granuloma models in animals suggests that this compound might have varying levels of anti-inflammatory activity at different skin depths. It showed strong vasoconstriction (cutaneous), comparable activity to Triamcinolone Acetonide in plantar edema (subcutaneous), but weaker activity in the air pouch granuloma model (deeper tissues).

Q4: What is the molecular formula and weight of this compound?

A4: The research articles don't explicitly state the molecular formula and weight of this compound. This information can be easily found in drug databases or chemistry resources.

Q5: Is there any spectroscopic data available for this compound in the provided research?

A5: No, the provided articles focus on clinical trials, formulation comparisons, and some aspects of its mechanism. They don't include detailed spectroscopic analysis of this compound.

Q6: How effective is this compound in treating eczematous dermatitis compared to other topical corticosteroids?

A: Several studies indicate that this compound is comparable in efficacy to other topical corticosteroids like Halcinonide [, ], Betamethasone Valerate [, ], and Fluocinonide [, , ] for treating eczematous dermatitis and psoriasis. Some studies even suggest a potential advantage of this compound due to its twice-daily application schedule compared to the three-times-daily regimen of some comparators [, ].

Q7: Has this compound been studied in conditions other than eczema and psoriasis?

A: Yes, one study [] investigated the use of this compound lotion in treating seborrheic dermatitis of the scalp, demonstrating positive results compared to Betamethasone Valerate lotion.

Q8: What are the common side effects associated with this compound use?

A8: While the provided articles do mention side effects, this Q&A focuses on the scientific aspects. For information on side effects, please refer to the drug label or consult a healthcare professional.

Q9: Are there any reports of allergic contact dermatitis caused by this compound?

A: Yes, although considered rare, several studies [, , ] report cases of allergic contact dermatitis attributed to this compound. This highlights the importance of considering contact allergy in patients with persistent or worsening dermatitis despite appropriate treatment.

Q10: Are there studies investigating the stability of this compound formulations under different storage conditions?

A10: No, the provided research doesn't include any information regarding the stability of this compound formulations under various storage conditions.

Q11: Have any novel drug delivery systems been explored for this compound?

A: One study [, ] investigates a transdermal drug delivery system for this compound incorporating the drug into a pressure-sensitive adhesive layer. This system is proposed for the treatment of eyelid diseases like chalazion and blepharitis.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.